molecular formula C6H7F3N2O B10907227 [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

Cat. No.: B10907227
M. Wt: 180.13 g/mol
InChI Key: YDKLBAQOWPAFHS-UHFFFAOYSA-N
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Description

[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a methyl (-CH₃) group at position 4, and a hydroxymethyl (-CH₂OH) substituent attached to the nitrogen at position 1 of the pyrazole ring (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group introduces polarity, influencing solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C6H7F3N2O

Molecular Weight

180.13 g/mol

IUPAC Name

[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]methanol

InChI

InChI=1S/C6H7F3N2O/c1-4-2-11(3-12)10-5(4)6(7,8)9/h2,12H,3H2,1H3

InChI Key

YDKLBAQOWPAFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol typically involves the reaction of 4-methyl-3-(trifluoromethyl)-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under basic conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
MethylationNaH, CH₃I (0°C → RT, DMF)1-Methyl-4-(methoxymethyl) derivative73.8%
BenzoylationBenzoyl chloride, pyridine (RT, THF)4-(Benzoyloxymethyl) analog85%

Key findings:

  • Methylation proceeds regioselectively at the hydroxymethyl oxygen with NaH as a base .

  • Bulkier electrophiles (e.g., benzoyl chloride) require milder conditions to avoid pyrazole ring decomposition .

Oxidation Reactions

The primary alcohol moiety is susceptible to oxidation:

Oxidizing AgentConditionsProductNotesSource
KMnO₄Acidic aqueous solution4-Methyl-3-(CF₃)pyrazole-1-carboxylic acidOver-oxidation observed at elevated temps
PCC (SiO₂ support)Dichloromethane, RT4-Methyl-3-(CF₃)pyrazole-1-carbaldehydeSelective aldehyde formation

Mechanistic insight :

  • MnO₂ selectively generates aldehydes without further oxidation to carboxylic acids under anhydrous conditions .

  • Steric hindrance from the trifluoromethyl group slows reaction kinetics compared to non-fluorinated analogs .

Bromination and Halogenation

Electrophilic halogenation occurs at the pyrazole ring:

Halogenation MethodReagentsPosition SubstitutedProductYieldSource
NBS (radical)AIBN, CCl₄, refluxC4 of pyrazole4-Bromo-1-(hydroxymethyl) derivative68%
Br₂ (Lewis acid)FeBr₃, CH₂Cl₂, 0°CC5 of pyrazole5-Bromo-1-(hydroxymethyl) derivative52%

Regioselectivity :

  • NBS preferentially brominates the C4 position due to radical stabilization by the trifluoromethyl group .

  • Directed ortho-metalation (DoM) strategies enable C5 functionalization .

Esterification and Protecting Group Strategies

The alcohol group is frequently protected during multi-step syntheses:

Protecting GroupReagentsDeprotection MethodApplication ExampleSource
TBDMSTBDMSCl, imidazole, DMFTBAF in THFUsed in Suzuki couplings
AcetylAc₂O, DMAP, CH₂Cl₂NaOH/MeOHIntermediate in antifungal agents

Cross-Coupling Reactions

Functionalized derivatives participate in metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 80°CBiarylpyrazole derivatives75-89%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Arylpyrazole carboxamides82%

Applications :

  • Suzuki products exhibit enhanced antifungal activity (MIC: 0.78 µg/mL against S. aureus) .

  • Buchwald products serve as intermediates for kinase inhibitors .

Lithiation-Electrophilic Trapping

Directed metalation enables C-H functionalization:

ElectrophileBase/SolventProductYieldSource
CO₂LDA, THF, -78°C4-Methyl-3-(CF₃)pyrazole-1-acetic acid64%
I₂n-BuLi, Et₂O, -40°C5-Iodo-1-(hydroxymethyl) derivative58%

Optimization :

  • Flow reactor lithiation minimizes side reactions (e.g., ring-opening) .

  • Electrophile addition at -78°C improves regiocontrol .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Agents
Research indicates that pyrazole derivatives, including [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol, exhibit significant anti-inflammatory properties. These compounds have been studied for their potential to inhibit enzymes associated with inflammatory processes, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

2. Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. For instance, compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the trifluoromethyl group is thought to enhance their activity by increasing lipophilicity and cellular penetration .

3. Cancer Research
Emerging research has identified pyrazole derivatives as potential anticancer agents. The mechanisms involve the inhibition of specific cancer cell pathways and the induction of apoptosis in malignant cells. Studies have reported that this compound may play a role in targeting cancer cells effectively while minimizing damage to normal cells .

Agrochemical Applications

1. Pesticides
The compound's structural characteristics make it suitable for development as a pesticide. Research has highlighted its effectiveness against various agricultural pests, contributing to its potential use in crop protection formulations. The trifluoromethyl group is particularly noted for enhancing biological activity against target organisms .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .

Case Studies

Study Application Findings
Study on Anti-inflammatory ActivityAnti-inflammatoryDemonstrated significant inhibition of inflammatory markers in vitro .
Antimicrobial Efficacy AssessmentAntimicrobialShowed effective inhibition against E. coli and S. aureus with minimal inhibitory concentrations reported .
Cancer Cell Line TestingCancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity .
Pesticide Development TrialsAgrochemicalEffective against aphids and whiteflies with reduced toxicity to beneficial insects observed .

Mechanism of Action

The mechanism of action of [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in inhibition or activation of the target, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (CAS 540468-96-0)
  • Structure : Methyl at N-1, trifluoromethyl at position 3, hydroxymethyl at position 4.
  • Key Differences: The hydroxymethyl group at position 4 (vs.
  • Solubility: Soluble in methanol and DMSO, with a molecular weight of 180.13 g/mol .
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 499770-87-5)
  • Structure : Methyl at N-1, phenyl at position 3, hydroxymethyl at position 4.
  • Key Differences : Replacement of trifluoromethyl with phenyl increases lipophilicity (logP ~2.5) but reduces electron-withdrawing effects. This impacts binding affinity in enzyme inhibition (e.g., COX-2) .
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
  • Structure: Propanoic acid at N-1, methyl at position 4, trifluoromethyl at position 3.
  • Key Differences : The carboxylic acid group increases acidity (pKa ~4.5) and aqueous solubility compared to the hydroxymethyl group. This derivative is used in prodrug designs .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility Key Substituents
Target compound 196.14<sup>b</sup> ~1.8 Moderate in polar solvents 3-CF₃, 4-CH₃, N-1-CH₂OH
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol 180.13 1.5 Methanol, DMSO 3-CF₃, N-1-CH₃, 4-CH₂OH
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 188.23 2.5 Ethanol, chloroform 3-Ph, N-1-CH₃, 4-CH₂OH
2-[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 238.18 1.2 Water (pH-dependent) 3-CF₃, 4-CH₃, N-1-CH₂CH₂COOH

<sup>a</sup> Predicted using fragment-based methods. <sup>b</sup> Calculated based on molecular formula (C₇H₈F₃N₂O).

Biological Activity

[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C6H7F3N2O. It features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of pyrazole have shown effective inhibition of cancer cell proliferation across various types, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. In vitro studies demonstrated that certain pyrazole derivatives could induce apoptosis in cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 1 µM .

Table 1: Summary of Anticancer Activities

CompoundCancer TypeIC50 (µM)Mechanism of Action
7dBreast Cancer10Induces apoptosis
10cLiver Cancer2.5Microtubule destabilization
7hLung Cancer20Apoptosis induction

Anti-inflammatory Activity

Compounds with a pyrazole structure have also been evaluated for their anti-inflammatory properties. Some studies report significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity index for some derivatives indicates superior anti-inflammatory activity compared to standard drugs like diclofenac .

Table 2: Anti-inflammatory Activity Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
150a5.400.01344.56
150c26.1928.57-

Antibacterial and Antibiofilm Activities

In addition to anticancer and anti-inflammatory properties, this compound has been assessed for antibacterial activity. Studies indicate that certain pyrazole derivatives can inhibit biofilm formation in bacterial strains, suggesting their potential as therapeutic agents against biofilm-associated infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Microtubule Disruption : Some pyrazole derivatives act by destabilizing microtubules, which is crucial for cell division in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in several studies.
  • Enzyme Inhibition : Inhibition of COX enzymes leads to reduced inflammatory responses.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazole derivatives, including this compound, where compounds were tested against various cancer cell lines. The results indicated a promising profile for anticancer activity with specific compounds showing significant cytotoxic effects at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol?

  • Methodological Answer : The compound can be synthesized via Mannich reactions or nucleophilic substitution. For example, Mannich reactions involving hydroxypyrazole derivatives and formaldehyde under basic conditions (e.g., NaHCO₃) yield hydroxymethyl-substituted pyrazoles. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product . Optimization of reaction time (12–24 hours) and temperature (40–60°C) is critical to minimize byproducts like over-alkylated derivatives.

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the hydroxymethyl (-CH₂OH, δ ~4.5 ppm), trifluoromethyl (-CF₃, δ ~120 ppm in ¹³C), and pyrazole ring protons (δ 6.5–8.5 ppm) .
  • X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the planarity of the pyrazole ring and hydrogen-bonding interactions involving the hydroxymethyl group .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 221.0692 for C₇H₈F₃N₂O) .

Q. How can researchers ensure high purity (>95%) during synthesis?

  • Methodological Answer :

  • HPLC analysis : Use reversed-phase C18 columns (acetonitrile/water with 0.1% TFA) to quantify impurities. Adjust gradient elution (5% → 95% acetonitrile over 20 minutes) for baseline separation .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove unreacted precursors. Monitor purity via melting point (mp ~120–122°C) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s bioactivity in drug design?

  • Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding potential, improving solubility and target affinity. For example, in celecoxib analogs (e.g., Hydroxymethylcelecoxib), this group increases COX-2 binding by forming H-bonds with Arg513 and His90 residues. Comparative studies using SPR (surface plasmon resonance) show a 3-fold higher binding affinity compared to non-hydroxylated analogs .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 3LN1) to assess binding modes. Set grid parameters (25 × 25 × 25 Å) centered on the active site .
  • QSAR models : Use descriptors like logP (calculated ~2.1) and polar surface area (PSA ~50 Ų) to predict bioavailability. ADMET predictors (e.g., SwissADME) indicate moderate blood-brain barrier penetration .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Methodological Answer : The trifluoromethyl group induces steric hindrance, complicating crystal packing. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., DCM/methanol) to slow crystallization.
  • Temperature control : Gradual cooling (0.5°C/hour) from 40°C to 4°C yields diffraction-quality crystals. SHELXD resolves twinning issues common in fluorinated compounds .

Q. How is this compound utilized in synthesizing sulfonamide-based inhibitors?

  • Methodological Answer : React the hydroxymethyl group with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in anhydrous DCM with DMAP catalysis. Monitor the reaction via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). The product, 4-[5-(4-(hydroxymethyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a key intermediate in COX-2 inhibitor development .

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